CE2-vs-CE1 Selectivity Ratio Exceeds 1,000-Fold, Distinguishing the Target Compound from a Structurally Related Benzothiazole-Azetidine Analog
The target compound (BDBM50154561 / CHEMBL3774603) demonstrates potent inhibition of human carboxylesterase 2 (CE2) with an IC₅₀ of 20 nM, while its inhibition of human carboxylesterase 1 (CE1) is three orders of magnitude weaker at IC₅₀ = 20,400 nM, yielding a CE1/CE2 selectivity ratio of approximately 1,020 [1]. A comparator from the same curated dataset, BDBM50154555 (CHEMBL3775916)—another benzothiazole-azetidine derivative—shows substantially weaker CE2 inhibition (IC₅₀ = 14,200 nM) and only 2-fold CE2/CE1 discrimination (CE1 IC₅₀ = 6,990 nM) [1]. Both compounds were evaluated under identical assay conditions: human liver microsomes, 10 min preincubation, with fluorescein diacetate (CE2) or 2-(2-benzoyl-3-methoxyphenyl)benzothiazole (CE1) as substrates.
| Evidence Dimension | CE2 inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 20 nM |
| Comparator Or Baseline | BDBM50154555 (CHEMBL3775916): CE2 IC₅₀ = 14,200 nM |
| Quantified Difference | 710-fold more potent |
| Conditions | Human liver microsomes; fluorescein diacetate substrate; 10 min preincubation (BindingDB assay ID 3, entry 50047214) |
Why This Matters
A 710-fold difference in CE2 potency under identical assay conditions makes the target compound uniquely suitable for studies requiring selective CE2 engagement, while BDBM50154555 is essentially inactive against CE2 and cannot serve as a functional substitute.
- [1] BindingDB. BDBM50154561 (CHEMBL3774603) and BDBM50154555 (CHEMBL3775916). CE1 and CE2 inhibition data curated from ChEMBL by Dalian Institute of Chemical Physics. Entry ID 50047214. Accessed May 2026. View Source
